Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate can be synthesized through several methodsThe reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding different thiophene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-methylthiophene-2-carboxylate
- Methyl 5-chloro-4-(bromomethyl)thiophene-2-carboxylate
- Methyl 5-chloro-4-(hydroxymethyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYEXYYNLDDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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